Tetrafluorohydroquinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorohydroquinone can be synthesized through the hydrolysis of the diazotized derivative of 2,3,5,6-tetrafluoro-4-aminophenol . The reaction involves mixing 2,3,5,6-tetrafluoro-4-aminophenol with water and concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures (0-5°C) . The resulting diazonium salt is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting hydroquinone with hydrogen tetrafluoride in the presence of hydrofluoric acid or in the gas phase . This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrafluorohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrafluoro-1,4-benzoquinone.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Tetrafluoro-1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrafluorohydroquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrafluorohydroquinone involves its interaction with molecular targets and pathways. Research indicates that it can form weak intramolecular hydrogen bonds between the hydroxyl and fluorine substituents, influencing its chemical behavior and interactions. Additionally, its role in cytochrome P450-catalyzed reactions suggests its involvement in various biochemical processes.
Comparison with Similar Compounds
- Tetrafluoro-1,4-benzoquinone
- Duroquinone
- 2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl-methanol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 4-Fluoro-α-methylbenzyl alcohol
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
- 1,2,4,5-Tetrafluorobenzene
- 1,2,4,5-Tetramethylbenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 9-Aminophenanthrene
Uniqueness: Tetrafluorohydroquinone stands out due to its four fluorine atoms attached to the benzene ring, which significantly alters its chemical properties compared to other hydroquinone derivatives . This unique structure imparts distinct reactivity and stability, making it valuable in various applications .
Biological Activity
Tetrafluorohydroquinone (TFHQ) is a fluorinated derivative of hydroquinone, notable for its unique chemical structure and biological properties. This article delves into the biological activity of TFHQ, focusing on its antimicrobial effects, metabolic pathways, and potential applications in various fields.
Chemical Structure and Properties
TFHQ is characterized by the presence of four fluorine atoms attached to the benzene ring of hydroquinone. This modification significantly alters its physicochemical properties, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TFHQ, particularly against drug-resistant strains of Candida albicans. In a study examining various hydroquinones, TFHQ demonstrated significant inhibition of biofilm formation and hyphal development in C. albicans at subinhibitory concentrations (2 to 10 μg/mL). Specifically, TFHQ inhibited biofilm formation by 76% to 96% compared to untreated controls, with a minimum inhibitory concentration (MIC) of 50 μg/mL .
The mechanism underlying the antimicrobial effects of TFHQ involves the downregulation of key genes associated with biofilm formation and hyphal growth. For instance, the expression levels of hyphae-specific genes such as ALS3 and HWP1 were significantly reduced following treatment with TFHQ . This suggests that TFHQ not only inhibits growth but also interferes with the genetic pathways that facilitate virulence in C. albicans.
Metabolic Pathways
TFHQ is produced through the cytochrome P450-mediated oxidation of pentafluorophenol. This metabolic conversion occurs in the presence of reducing equivalents such as NADPH, which aids in the reduction of intermediate products to form TFHQ . The oxidative dehalogenation process highlights the compound's potential as a reactive species in biological systems.
Toxicity Studies
Toxicity assessments reveal that TFHQ exhibits low toxicity levels in model organisms such as Caenorhabditis elegans and Brassica rapa seeds. These findings indicate that while TFHQ possesses potent antimicrobial properties, it may also be safe for use in various applications .
Case Studies and Applications
- Antifungal Treatments : The significant antifungal activity of TFHQ against C. albicans presents opportunities for developing new antifungal agents, especially in treating infections resistant to conventional therapies.
- Environmental Remediation : Given its metabolic pathways, TFHQ could be explored for bioremediation applications where microbial degradation of fluorinated compounds is necessary.
- Pharmaceutical Development : The unique properties of TFHQ make it a candidate for synthesizing novel pharmaceuticals, particularly those targeting resistant microbial strains.
Summary Table
Property | This compound (TFHQ) |
---|---|
Chemical Formula | CHFO |
Minimum Inhibitory Concentration (MIC) | 50 μg/mL |
Biofilm Inhibition | 76%-96% at subinhibitory concentrations |
Toxicity | Low toxicity in model organisms |
Metabolic Pathway | Produced via cytochrome P450 oxidation |
Properties
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227888 | |
Record name | 2,3,5,6-Tetrafluorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-63-1 | |
Record name | Tetrafluorohydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluorohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrafluorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluorohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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